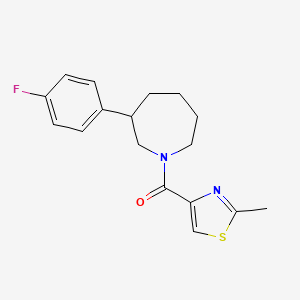
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic compound that integrates a fluorophenyl group with azepane and thiazole moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C14H16FN3OS. The compound features:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing the compound's lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the azepane structure through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Final modification to incorporate the fluorophenyl group.
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis.
The biological activity of this compound is thought to involve interactions with various biological targets, including:
- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors may modulate signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound:
- Cell Proliferation Inhibition : Research indicates that derivatives with similar structural motifs can significantly suppress the growth of cancer cells by inducing apoptosis. For example, ZQL-4c, a related compound, was shown to inhibit breast cancer cell proliferation through oxidative stress mechanisms and modulation of the Notch-AKT signaling pathway .
- Apoptosis Induction : Studies have demonstrated that compounds with azepane and thiazole components can induce apoptosis in cancer cells. This is often mediated by the activation of caspase-dependent pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : Preliminary data suggest that thiazole-containing compounds exhibit antimicrobial properties, potentially targeting bacterial cell membranes or interfering with metabolic processes .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQJDMQYGTXHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














